molecular formula C7H13F3N2 B13954865 1,1,1-trifluoro-N-((1-methylpyrrolidin-2-yl)methyl)methanamine

1,1,1-trifluoro-N-((1-methylpyrrolidin-2-yl)methyl)methanamine

Cat. No.: B13954865
M. Wt: 182.19 g/mol
InChI Key: FGHFPDBDNKXFLF-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-N-((1-methylpyrrolidin-2-yl)methyl)methanamine is a chemical compound that features a trifluoromethyl group attached to a methanamine backbone, which is further substituted with a 1-methylpyrrolidin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-trifluoro-N-((1-methylpyrrolidin-2-yl)methyl)methanamine typically involves the reaction of 1-methylpyrrolidine with a trifluoromethylating agent. One common method is the reaction of 1-methylpyrrolidine with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions and typically requires heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-N-((1-methylpyrrolidin-2-yl)methyl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or sodium methoxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or ethers.

Scientific Research Applications

1,1,1-Trifluoro-N-((1-methylpyrrolidin-2-yl)methyl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.

    Industry: Utilized in the development of advanced materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-N-((1-methylpyrrolidin-2-yl)methyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trifluoro-N-phenylmethanesulfonamide: Another trifluoromethylated compound with different substituents.

    1-Methylpyrrolidine: A simpler analog without the trifluoromethyl group.

    N-Methyl-1-naphthalenemethylamine: A structurally related compound with a naphthalene ring.

Uniqueness

1,1,1-Trifluoro-N-((1-methylpyrrolidin-2-yl)methyl)methanamine is unique due to the presence of both the trifluoromethyl group and the 1-methylpyrrolidin-2-yl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H13F3N2

Molecular Weight

182.19 g/mol

IUPAC Name

1,1,1-trifluoro-N-[(1-methylpyrrolidin-2-yl)methyl]methanamine

InChI

InChI=1S/C7H13F3N2/c1-12-4-2-3-6(12)5-11-7(8,9)10/h6,11H,2-5H2,1H3

InChI Key

FGHFPDBDNKXFLF-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1CNC(F)(F)F

Origin of Product

United States

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